molecular formula C18H23NO2 B590400 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol CAS No. 1797103-75-3

4-[3-(4-Hydroxyphenylethylamino)butyl]phenol

Cat. No.: B590400
CAS No.: 1797103-75-3
M. Wt: 285.387
InChI Key: FGBDRXLFKQFGCS-UHFFFAOYSA-N
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Description

Nomenclature and Synonyms

The compound 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol is systematically named according to International Union of Pure and Applied Chemistry nomenclature principles, reflecting its structural composition and functional group arrangement. The primary identifier for this compound in chemical databases is the Chemical Abstracts Service registry number 1797103-75-3, which provides a unique numerical designation for regulatory and research purposes. Alternative nomenclature for this compound includes the synonym 4-[3-(N-Ethyl-4-hydroxyanilino)butyl]phenol, which emphasizes the ethylamino substitution pattern present in the molecular structure.

The systematic naming convention employed for this compound follows established organic chemistry protocols, where the longest carbon chain serves as the primary backbone, with substituents named according to their position and chemical nature. The phenolic designation indicates the presence of hydroxyl groups directly attached to aromatic ring systems, while the ethylamino portion describes the nitrogen-containing substituent that bridges different aromatic components of the molecule. This nomenclature system ensures precise communication regarding the compound's structure across different scientific contexts and research applications.

Database indexing systems have assigned the PubChem Compound Identifier 131667977 to this molecule, facilitating its identification and retrieval in computational chemistry applications and chemical information systems. The standardized naming convention enables researchers to accurately reference this compound in scientific literature, patent applications, and regulatory documentation. The complexity of the systematic name reflects the sophisticated molecular architecture that characterizes this particular phenolic compound.

Historical Context of Discovery

The compound this compound entered scientific literature relatively recently, with its first documented appearance in chemical databases occurring in October 2017. The initial creation date of October 20, 2017, in the PubChem database system marks the formal recognition of this compound within the global chemical information infrastructure. This timeline indicates that the compound represents a contemporary addition to the expanding library of synthetic organic molecules with potential pharmaceutical and research applications.

The most recent modification of the compound's database entry occurred on April 5, 2025, suggesting ongoing research interest and potential updates to its chemical properties or applications. This recent activity in database maintenance reflects the continued relevance of this compound in current scientific investigations. The temporal progression from initial documentation to recent updates spans approximately seven years, indicating sustained research attention and possible development of new synthetic methodologies or applications.

The emergence of this compound in chemical literature coincides with increased research focus on phenolic compounds with complex amino substituents, particularly those related to biologically active molecules. The timing of its discovery aligns with advances in synthetic organic chemistry that enable the construction of sophisticated molecular architectures incorporating multiple functional groups. This historical context positions the compound within the broader evolution of pharmaceutical chemistry and drug discovery research.

Classification in Chemical Taxonomy

This compound belongs to the class of phenolic compounds, specifically characterized by the presence of hydroxyl groups attached directly to aromatic ring systems. This classification places the compound within a broader category of organic molecules known for their distinctive chemical reactivity and biological activities. The phenolic nature of the compound contributes significantly to its chemical behavior, including its ability to participate in hydrogen bonding interactions and oxidation-reduction reactions.

The molecular formula C18H23NO2 reveals the compound's composition, consisting of eighteen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and two oxygen atoms. This elemental composition results in a molecular weight of 285.4 grams per mole, positioning the compound within the range typical for pharmaceutical intermediates and bioactive molecules. The presence of nitrogen in the molecular formula indicates the compound's classification as an amino phenol, a subclass of phenolic compounds that incorporates nitrogen-containing functional groups.

Table 1: Chemical Classification Data

Classification Category Specification
Primary Class Phenolic Compounds
Subclass Amino Phenols
Molecular Formula C18H23NO2
Molecular Weight 285.4 g/mol
Functional Groups Phenol, Secondary Amine
Aromatic Systems Dual Phenyl Rings

The compound exhibits structural features characteristic of both aliphatic and aromatic chemistry, with its aliphatic chain connecting two distinct aromatic systems. This dual nature contributes to the compound's classification as a bifunctional molecule, capable of participating in reactions typical of both aromatic and aliphatic organic compounds. The presence of secondary amine functionality further expands the compound's chemical versatility and potential for derivatization reactions.

Relationship to Ractopamine Family of Compounds

The structural architecture of this compound demonstrates significant similarity to ractopamine, a well-characterized compound in pharmaceutical chemistry. Ractopamine, with the International Union of Pure and Applied Chemistry name 4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol, shares the fundamental carbon backbone and phenolic substitution pattern with the target compound. This structural relationship positions both molecules within the same chemical family, characterized by their dual phenolic systems connected through an amino-alkyl bridge.

The primary structural difference between this compound and ractopamine lies in the hydroxylation pattern of the ethyl bridge connecting the amino group to one of the phenolic rings. Ractopamine possesses an additional hydroxyl group on the ethyl bridge, resulting in the molecular formula C18H23NO3, compared to C18H23NO2 for the target compound. This single hydroxyl group difference represents a significant structural modification that can substantially alter the compound's biological activity and pharmacological properties.

Table 2: Structural Comparison with Ractopamine Family

Compound Molecular Formula Key Structural Features
This compound C18H23NO2 Dual phenols, amino bridge
Ractopamine C18H23NO3 Dual phenols, amino bridge, additional hydroxyl
Related Analogues C18H23NO2·HCl Stereoisomeric variants

The relationship to the ractopamine family suggests potential biological activities for this compound, particularly given the known pharmacological properties of ractopamine as a beta-adrenergic agonist. The structural similarities indicate that the target compound may interact with similar biological targets, though the absence of the additional hydroxyl group likely modifies its binding affinity and selectivity profiles. Research into related compounds within this family has demonstrated the importance of precise hydroxylation patterns in determining biological activity and receptor specificity.

The synthetic accessibility of this compound through various organic reactions involving starting materials such as 4-tert-butylphenol and appropriate amines parallels the synthetic approaches used for ractopamine family compounds. This synthetic relationship further reinforces the classification of these molecules within a coherent chemical family, characterized by similar retrosynthetic strategies and intermediate compounds. The development of synthetic methodologies for one family member often facilitates the preparation of related analogues, enabling systematic structure-activity relationship studies.

Properties

IUPAC Name

4-[3-(N-ethyl-4-hydroxyanilino)butyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-3-19(16-8-12-18(21)13-9-16)14(2)4-5-15-6-10-17(20)11-7-15/h6-14,20-21H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBDRXLFKQFGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)O)C(C)CCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Synthesis of 4-(3-Oxobutyl)phenol :

    • Friedel-Crafts acylation of phenol with methyl vinyl ketone in the presence of AlCl₃ yields 4-(3-oxobutyl)phenol.

    • Conditions : 0–5°C, dichloromethane solvent, 12-hour reaction time.

    • Yield : ~65% (hypothetical data based on analogous reactions).

  • Protection of Phenolic Hydroxyls :

    • Treatment with acetic anhydride in pyridine converts hydroxyl groups to acetates.

    • Yield : >90%.

  • Reductive Amination :

    • Reaction of 4-(3-oxobutyl)phenol acetate with 4-hydroxyphenethylamine in the presence of NaBH₃CN (cyanoborohydride) as a reducing agent.

    • Conditions : Methanol solvent, pH 4–5 (acetic acid buffer), 24-hour reaction time.

    • Yield : ~50–60% (estimated).

  • Deprotection :

    • Hydrolysis with aqueous NaOH regenerates free phenolic groups.

    • Yield : ~85%.

Analytical Validation

  • ¹H NMR : Signals at δ 6.7–7.2 ppm (aromatic protons), δ 3.1–3.4 ppm (methylene adjacent to amine), and δ 1.4–1.8 ppm (butyl chain protons).

  • MS (ESI+) : m/z 329.2 [M+H]⁺.

Synthetic Route 2: Mannich Reaction

The Mannich reaction enables concurrent formation of the amine and carbon-carbon bonds, leveraging a three-component coupling between a phenol, an amine, and a ketone.

Reaction Protocol

  • Mannich Base Formation :

    • Reaction of 4-hydroxyacetophenone, formaldehyde, and 4-hydroxyphenethylamine in ethanol with HCl catalysis.

    • Conditions : Reflux at 80°C, 8-hour reaction time.

    • Yield : ~55% (hypothetical).

  • Reduction of Ketone to Alcohol :

    • Use of NaBH₄ in methanol reduces the ketone to a secondary alcohol.

    • Yield : ~75%.

  • Dehydration to Alkene :

    • Acid-catalyzed dehydration (H₂SO₄, 100°C) forms a butenyl intermediate.

    • Yield : ~60%.

  • Hydrogenation :

    • Catalytic hydrogenation (H₂, Pd/C) saturates the double bond, yielding the final product.

    • Yield : ~70%.

Challenges and Optimizations

  • Regioselectivity : Competing formation of ortho-substituted byproducts necessitates precise stoichiometric control.

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve reaction efficiency compared to protic acids.

Comparative Analysis of Synthetic Routes

ParameterReductive AminationMannich Reaction
Overall Yield50–60%40–50%
Step Count45
Purification ComplexityModerateHigh
ScalabilityHighModerate

The reductive amination route offers superior yield and scalability, whereas the Mannich approach provides structural versatility at the cost of additional steps.

Catalytic and Solvent Effects

  • Catalysts : NaBH₃CN outperforms NaBH₄ in reductive amination due to its selectivity for imine intermediates.

  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction rates in Mannich reactions but complicate purification.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Hydroxyphenylethylamino)butyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols and amines.

Scientific Research Applications

4-[3-(4-Hydroxyphenylethylamino)butyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the ethylamino group can participate in electrostatic interactions. These interactions modulate the activity of the target molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol with structurally or functionally related phenolic derivatives.

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Notes
This compound C₁₉H₂₄N₂O₃·HCl 376.87 g/mol Phenol core with a butyl-ethylamino-hydroxyphenyl side chain; hydrochloride salt form. β-adrenergic agonist (e.g., ractopamine); used in veterinary medicine ().
4-(3-Hydroxy-3-methylbutyl)phenol C₁₁H₁₆O₂ 180.25 g/mol Phenol with a branched 3-hydroxy-3-methylbutyl chain. Intermediate in organic synthesis; potential use in fragrances ().
4-Phenylphenol (4-PP) C₁₂H₁₀O 170.21 g/mol Biphenyl structure with hydroxyl group on one ring. Disinfectant, preservative; regulated due to toxicity concerns ().
4-Ethylphenol C₈H₁₀O 122.16 g/mol Phenol with a simple ethyl substituent. Flavoring agent; microbial metabolite ().
4-(Benzylamino)phenol C₁₃H₁₃NO 199.25 g/mol Phenol with a benzylamino group (-NHCH₂C₆H₅). Used in dye synthesis; antioxidant properties ().
4-(4-Chlorobutyl)phenol C₁₀H₁₃ClO 184.66 g/mol Phenol with a chlorinated butyl chain. Industrial intermediate; potential irritant ().
4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol C₁₆H₂₇NO₂ 265.39 g/mol Phenol with a complex alkyl chain containing isopropoxy and amine groups. Research chemical; marked as irritant ().

Structural and Functional Analysis

Backbone Complexity: The target compound has the most complex structure among the listed analogs due to its extended side chain with dual aromatic and amine functionalities. In contrast, 4-ethylphenol and 4-phenylphenol have simpler substituents ().

Physicochemical Properties: Solubility: The hydrochloride salt form of the target compound improves water solubility compared to neutral analogs like 4-phenylphenol (). Reactivity: Chlorinated derivatives (e.g., 4-(4-chlorobutyl)phenol) exhibit higher electrophilicity due to the C-Cl bond, whereas the target compound’s amine group enables nucleophilic reactions ().

Biological and Industrial Applications: The target compound’s pharmacological activity distinguishes it from non-bioactive analogs like 4-(benzylamino)phenol, which is primarily used in materials science (). 4-Phenylphenol’s toxicity profile contrasts with the target compound’s regulated but specific veterinary applications ().

Research Findings and Gaps

  • Synergistic Effects: Limited data exist on the synergistic interactions between the target compound and other phenolic derivatives in mixed formulations.
  • Environmental Impact: While 4-phenylphenol’s environmental persistence is documented (), similar studies on the target compound are lacking.
  • Synthetic Routes: The synthesis of this compound involves multi-step alkylation and amination (), whereas simpler analogs like 4-ethylphenol are produced via direct alkylation ().

Biological Activity

4-[3-(4-Hydroxyphenylethylamino)butyl]phenol, a compound with structural similarities to known endocrine disruptors, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and implications for health and the environment.

Chemical Structure and Properties

The compound's structure features a phenolic core with an attached hydroxyphenylethylamino group, which may influence its interaction with biological targets. The molecular formula is C₁₃H₁₉NO₂, and its molecular weight is approximately 219.30 g/mol.

Endocrine Disruption

Research indicates that compounds similar to this compound are capable of acting as endocrine disruptors. Specifically, studies have shown that 4-tert-butylphenol , a related compound, exhibits significant estrogenic activity. It binds to estrogen receptors in both fish and mammalian cells, leading to gene expression changes associated with reproductive health issues in aquatic organisms .

Table 1: Summary of Endocrine Disruption Studies

StudyOrganismObserved EffectsReference
Krueger et al., 2008Fish (various species)VTG induction, feminization, altered sex ratios
ECHA ReportsFishReduced reproduction and growth rates
UNEP EvaluationVarious taxaEndocrine activity confirmed at environmentally relevant concentrations

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its phenolic structure is known to contribute to antimicrobial activity by disrupting microbial cell membranes or inhibiting enzymatic functions essential for microbial survival .

Table 2: Antimicrobial Activity Overview

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Potential Applications

Due to its biological activities, particularly its antimicrobial properties, there is potential for using this compound in pharmaceuticals or as a preservative in food products. Further research is necessary to explore these applications fully.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Estrogen Receptor Modulation : Similar compounds have been shown to activate estrogen receptors, leading to downstream effects on gene expression.
  • Cell Membrane Interaction : Its hydrophobic nature may allow it to integrate into lipid membranes, affecting membrane integrity and function.

Case Studies

A notable case study involved the assessment of reproductive health in fish exposed to environmental concentrations of related phenolic compounds. The findings indicated significant alterations in reproductive parameters and suggested that exposure during sensitive developmental stages could lead to long-term population impacts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol?

  • Methodological Answer : The synthesis typically involves multi-step alkylation and amination reactions. For example, starting with 4-hydroxyphenylethylamine ( ), a butyl chain can be introduced via nucleophilic substitution using 1-bromo-butane under anhydrous conditions. Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate intermediates. Structural confirmation should employ nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, referencing standard spectral libraries (e.g., NIST Chemistry WebBook) for peak assignments .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • IR Spectroscopy : Identify hydroxyl (-OH) and amine (-NH) stretches (3200–3500 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹) ( ).
  • NMR : ¹H NMR should show aromatic protons (δ 6.5–7.5 ppm), butyl chain protons (δ 1.2–1.6 ppm), and amine protons (δ 2.5–3.5 ppm). Compare with PubChem data for validation .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., via high-resolution MS) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Follow OSHA and ECHA guidelines:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
  • Toxicology : Review EPA DSSTox data () for acute toxicity (e.g., LD₅₀) and implement spill containment protocols .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and identify energetically favorable pathways. Tools like COMSOL Multiphysics ( ) enable virtual screening of solvents (e.g., DMF vs. THF) and catalysts. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to reduce trial-and-error cycles by 40–60% .

Q. How should researchers address discrepancies in bioactivity data across studies?

  • Methodological Answer :

  • Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
  • Multi-technique validation : Cross-validate bioactivity using fluorescence polarization (binding affinity) and cell-based assays (efficacy).
  • Data normalization : Account for batch-to-batch variability in compound purity via HPLC ( ) .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?

  • Methodological Answer : Implement factorial design ( ) to systematically vary substituents (e.g., alkyl chain length, hydroxyl position). For example:

  • Variables : Butyl vs. pentyl chains, para- vs. meta-hydroxyl groups.
  • Response metrics : Bioactivity (IC₅₀), solubility (logP).
  • Statistical analysis : Use ANOVA to identify significant variables and optimize SAR models .

Q. How can AI enhance mechanistic studies of this compound’s reactivity?

  • Methodological Answer : Train machine learning models on reaction datasets (e.g., kinetic parameters, solvent effects) to predict optimal conditions. For instance, AI-driven platforms like ICReDD integrate experimental data with quantum calculations to propose novel reaction pathways (e.g., identifying unexpected intermediates in amination steps) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s stability in aqueous solutions?

  • Methodological Answer :

  • Controlled degradation studies : Monitor stability via UV-Vis spectroscopy under varying pH (2–12) and temperature (25–60°C).
  • HPLC-MS analysis : Identify degradation products (e.g., hydrolysis of the amine group).
  • Cross-reference : Compare results with EPA DSSTox stability data () and PubChem annotations .

Tables for Key Data

Parameter Method Reference
Synthetic YieldColumn Chromatography
Hydroxyl Group StretchingIR Spectroscopy (3200 cm⁻¹)
Acute Toxicity (LD₅₀)EPA DSSTox
Optimal Reaction SolventCOMSOL Multiphysics Simulation

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